molecular formula C25H22FNO4S B6490209 3-(4-ethylbenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 872206-57-0

3-(4-ethylbenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B6490209
CAS No.: 872206-57-0
M. Wt: 451.5 g/mol
InChI Key: ULEIWZZOFMDMTD-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic scaffold with a ketone group at position 2. Key structural features include:

  • Position 3: A 4-ethylbenzenesulfonyl group, contributing electron-withdrawing effects and steric bulk.
  • Position 6: A methoxy group, influencing electronic distribution and solubility.

Structural characterization likely employs crystallographic tools like SHELXL for refinement .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-17-6-11-21(12-7-17)32(29,30)24-16-27(15-18-4-8-19(26)9-5-18)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEIWZZOFMDMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below summarizes structural differences between the target compound and its analogs:

Compound Name R3 (Sulfonyl Group) R1 (Benzyl Group) R6 Key Features Reference
Target Compound : 3-(4-ethylbenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one 4-ethylbenzenesulfonyl 4-fluorophenylmethyl Methoxy Balanced lipophilicity; potential for selective binding -
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one 4-ethylbenzenesulfonyl Phenylmethyl Fluoro Increased electronegativity at C6; pyrrolidinyl at C7 may enhance solubility
3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one 3-chlorobenzenesulfonyl 4-methylbenzyl Fluoro Electron-withdrawing Cl at sulfonyl; diethylamino at C7 may improve basicity
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 4-isopropylbenzenesulfonyl 4-chlorophenylmethyl Ethoxy Bulky isopropyl group may reduce membrane permeability

Key Observations

Sulfonyl Group Modifications :

  • The target compound’s 4-ethylbenzenesulfonyl group (moderate steric bulk) contrasts with 3-chlorobenzenesulfonyl (electron-withdrawing) and 4-isopropylbenzenesulfonyl (high steric hindrance) . These variations influence electronic effects and binding pocket interactions.

Benzyl Substituents :

  • The 4-fluorophenylmethyl group in the target compound offers a balance between lipophilicity and polarity, whereas 4-chlorophenylmethyl and 4-methylbenzyl alter halogen-dependent interactions and steric profiles.

Additional Functional Groups: Analogs with pyrrolidinyl or diethylamino groups at position 7 introduce hydrogen-bonding or basicity, which may enhance solubility or target engagement.

Research Findings and Implications

While direct pharmacological data are absent in the evidence, structural comparisons suggest:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-ethylbenzenesulfonyl group in the target compound may stabilize negative charge distribution compared to 3-chloro or 4-isopropyl analogs, impacting binding to charged residues .
  • Fluorine vs. Methoxy at C6 : Methoxy’s electron-donating nature could enhance π-stacking interactions, whereas fluoro substituents prioritize electronegativity and metabolic resistance .
  • Benzyl Group Halogenation: The 4-fluoro substituent in the target compound may offer improved selectivity over 4-chloro or non-halogenated analogs due to reduced steric clash and optimized van der Waals interactions.

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